2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide
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Overview
Description
The compound contains several functional groups including a cyclopropanecarboxamido group, a methylbenzothiazole group, and an oxazole group. These groups are common in many pharmaceuticals and could potentially give the compound various biological activities .
Molecular Structure Analysis
The compound’s structure includes a cyclopropane ring, a benzothiazole ring, and an oxazole ring. These rings could potentially allow the compound to interact with various biological targets through pi-pi interactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-deficient oxazole ring and the electron-rich benzothiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the oxazole and benzothiazole rings could increase the compound’s stability and rigidity .Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis Techniques : Novel methods for synthesizing oxazole and thiazole derivatives involve copper-catalyzed intramolecular cyclization and reactions with enamides, highlighting efficient pathways to these heterocycles which are core structures in many pharmaceuticals and agrochemicals (Kumar et al., 2012).
- Advanced Synthesis Applications : Techniques for tempering the reactivities of α-oxo gold carbenes using bidentate ligands for the assembly of oxazoles offer insights into novel synthetic methodologies, indicating the versatility of oxazole derivatives in complex organic synthesis (Luo et al., 2012).
Biological Applications
- Antibacterial Activity : Compounds with benzothiazole and oxazole moieties have demonstrated promising antibacterial properties, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells, pointing towards potential applications in developing new antimicrobial agents (Palkar et al., 2017).
- Antiviral and Anticancer Potentials : Certain thiazole C-nucleosides showed activity against viruses and potential inhibition of purine nucleotide biosynthesis, suggesting a pathway for developing antiviral therapies. Additionally, thiabendazole-derived triazole compounds exhibited significant antiproliferative activity against cancer cell lines, highlighting the potential for cancer treatment (Srivastava et al., 1977; El Bourakadi et al., 2020).
Material Science and Other Applications
- Catalysis and Ligand Development : Research on metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes offers new perspectives in catalysis and ligand design, which could impact the development of novel catalysts and synthetic strategies (Ruiz et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-8-3-2-4-11-12(8)18-16(24-11)20-14(22)10-7-23-15(17-10)19-13(21)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,17,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOLCLBVQQEPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COC(=N3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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